1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H21FN4O and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Features
Monofluorinated cyclopropanecarboxylates, closely related to the compound , can be synthesized through transition metal-catalyzed reactions. These compounds, including derivatives with fluorinated phenylcyclopropane, have been studied for their synthetic routes, reactions, and solid-state structures, demonstrating the importance of fluorine in influencing molecular interactions and configurations. Such synthetic methodologies and structural insights are crucial for the development of new compounds with potential biological activities (Haufe et al., 2002).
Antipathogenic Activity
Research on thiourea derivatives, which share structural similarities with the compound of interest, has shown significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities. The presence of fluorine, along with other halogens, in the molecular structure has been correlated with enhanced antimicrobial properties. This suggests potential applications of the compound in developing novel antimicrobial agents with specific mechanisms of action against pathogenic bacteria (Limban et al., 2011).
Antitumor Activity
Compounds containing the 1H-indazole moiety, similar to the structure of the compound , have been synthesized and shown to exhibit significant inhibitory activity against various cancer cell lines. The synthesis and structural elucidation of such compounds lay the foundation for further exploration of their antitumor activities and potential applications in cancer therapy (Lu et al., 2021).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12(2)15(11-22-10-9-19-21-22)20-16(23)17(7-8-17)13-3-5-14(18)6-4-13/h3-6,9-10,12,15H,7-8,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGJDJXCXBRBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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